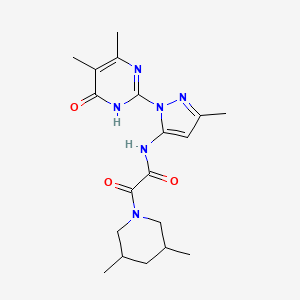

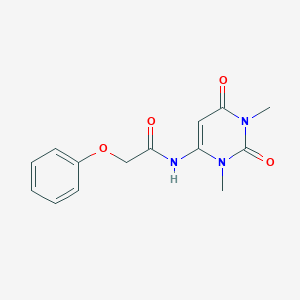

2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

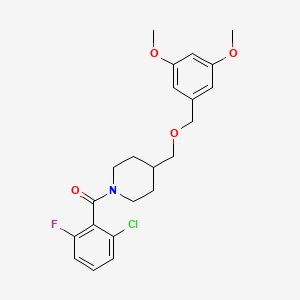

TSPQ is a chemical compound of interest in the field of scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular formula of TSPQ is C17H16N2O3S2, and it has a molecular weight of 360.45. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving TSPQ are not detailed in the retrieved sources, compounds with similar structures, such as pyrrolidine derivatives, are known to undergo various chemical reactions .Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline : This study outlines the synthesis of a compound similar to 2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride. The resultant compound undergoes further chemical transformations to yield derivatives with diverse functional groups, demonstrating the chemical reactivity and potential utility of such compounds in various applications (Aleksandrov et al., 2020).

Anticancer Activity

Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Quinoline derivatives, closely related to the compound of interest, have been extensively explored for their anticancer properties. The versatility of the quinoline scaffold allows for the synthesis of numerous analogs with potential therapeutic benefits. This review highlights the significance of quinoline-based compounds in inhibiting various cancer drug targets, showcasing their importance in cancer drug development (Solomon & Lee, 2011).

Biological Activities of Pyrroloquinolines

Water-DMSO-Promoted One-Pot Synthesis of Dihydropyrrolo[2,3-h]quinolines : Demonstrating the synthetic versatility of pyrroloquinolines, this study presents a catalyst-free method for synthesizing dihydropyrrolo[2,3-h]quinolines. The compounds synthesized show various biological activities, indicating the potential of this compound analogs for further biological exploration (Liao & Zhu, 2019).

Sensor Applications

Synthesis and Electropolymerization of New Ion Sensitive Monomers : Focusing on the development of sensors, this research introduces a new monomer that exhibits selectivity towards Fe3+ ions, highlighting the application of quinoline derivatives in creating materials sensitive to specific metal cations. This indicates the potential of similar compounds for use in sensor technologies (Carbas et al., 2012).

Chemical Oxygen Demand Assessment

Chemical Oxygen Demand of Some Nitrogenous Heterocyclic Compounds : This study assesses the chemical oxygen demand (COD) of various nitrogenous compounds, including quinolines, indicating the environmental impact of these compounds when released into water bodies. It provides insights into the biodegradability and potential environmental hazards associated with the disposal of quinoline derivatives (Chudoba & Dalešický, 1973).

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKXWVVHVUXLND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)

![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/no-structure.png)

![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)